molecular formula C19H16N4O2 B14175153 2-Amino-4-(2,5-dimethoxyphenyl)-6-pyridin-3-ylpyridine-3-carbonitrile CAS No. 578745-97-8

2-Amino-4-(2,5-dimethoxyphenyl)-6-pyridin-3-ylpyridine-3-carbonitrile

Cat. No.: B14175153
CAS No.: 578745-97-8
M. Wt: 332.4 g/mol
InChI Key: NJMAOFNJCLSNQY-UHFFFAOYSA-N
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Description

2-Amino-4-(2,5-dimethoxyphenyl)-6-pyridin-3-ylpyridine-3-carbonitrile is a complex organic compound with a unique structure that includes both pyridine and phenyl groups. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and applications in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(2,5-dimethoxyphenyl)-6-pyridin-3-ylpyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethoxybenzaldehyde with malononitrile in the presence of ammonium acetate, followed by cyclization and subsequent functional group modifications . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(2,5-dimethoxyphenyl)-6-pyridin-3-ylpyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction can produce amines or alcohols .

Scientific Research Applications

2-Amino-4-(2,5-dimethoxyphenyl)-6-pyridin-3-ylpyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-4-(2,5-dimethoxyphenyl)-6-pyridin-3-ylpyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-(2,5-dimethoxyphenyl)-6-pyridin-3-ylpyridine-3-carbonitrile stands out due to its combination of pyridine and phenyl groups, which confer unique electronic and steric properties. This makes it particularly valuable in the design of new drugs and materials with specific desired properties .

Properties

CAS No.

578745-97-8

Molecular Formula

C19H16N4O2

Molecular Weight

332.4 g/mol

IUPAC Name

2-amino-4-(2,5-dimethoxyphenyl)-6-pyridin-3-ylpyridine-3-carbonitrile

InChI

InChI=1S/C19H16N4O2/c1-24-13-5-6-18(25-2)15(8-13)14-9-17(12-4-3-7-22-11-12)23-19(21)16(14)10-20/h3-9,11H,1-2H3,(H2,21,23)

InChI Key

NJMAOFNJCLSNQY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CC(=NC(=C2C#N)N)C3=CN=CC=C3

solubility

1.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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